molecular formula C15H16N10 B2642678 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 2380190-15-6

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2642678
CAS No.: 2380190-15-6
M. Wt: 336.363
InChI Key: JAIBBNIPHZHJPY-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines triazolo, pyridazin, pyrazolo, and pyrimidin moieties, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of hydrazino derivatives with appropriate aldehydes or ketones to form the triazolo and pyrazolo rings . The reaction conditions often include the use of acid catalysts and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-10-19-20-12-2-3-13(22-25(10)12)23-4-6-24(7-5-23)15-11-8-18-21-14(11)16-9-17-15/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIBBNIPHZHJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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